Methyl 5-(bromomethyl)-2-chlorobenzoate
Overview
Description
Methyl 5-(bromomethyl)-2-chlorobenzoate: is an organic compound characterized by a benzene ring substituted with a bromomethyl group at the 5th position and a chloro group at the 2nd position, along with a methoxy carbonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The compound can be synthesized through the halogenation of methyl benzoate. The reaction involves treating methyl benzoate with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromomethyl group at the desired position.
Chlorination Reaction: Subsequent chlorination can be achieved by reacting the brominated product with chlorine gas in the presence of a suitable catalyst, such as aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow reactors that allow for precise control over reaction conditions, ensuring high yield and purity. The use of automated systems and real-time monitoring technologies helps optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Methyl 5-(bromomethyl)-2-chlorobenzoic acid.
Reduction Products: Methyl 5-(bromomethyl)-2-chlorobenzyl alcohol.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Methyl 5-(bromomethyl)-2-chlorobenzoate is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases. Industry: The compound finds use in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-(bromomethyl)-2-chlorobenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of a chloro group.
Methyl 5-(bromomethyl)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of a chlorine atom.
Methyl 5-(bromomethyl)-2-iodobenzoate: Similar structure but with an iodine atom instead of a chlorine atom.
This comprehensive overview highlights the significance of Methyl 5-(bromomethyl)-2-chlorobenzoate in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in the field of chemistry.
Properties
IUPAC Name |
methyl 5-(bromomethyl)-2-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATAJHNFXWLJRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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